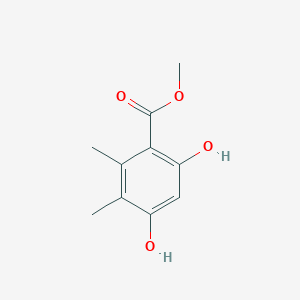
Methyl 4,6-dihydroxy-2,3-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4,6-dihydroxy-2,3-dimethylbenzoate is a 4-hydroxybenzoate ester.
Biological Activity
Methyl 4,6-dihydroxy-2,3-dimethylbenzoate, also known as atraric acid or its methyl ester derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.
Molecular Formula: C₁₀H₁₂O₄
Molar Mass: 196.2 g/mol
Melting Point: 144 - 146 °C
Solubility: Insoluble at 20 °C
Anticancer Properties
This compound has shown significant anticancer activity, particularly against prostate cancer. In a study involving human prostate carcinoma cells (LNCaP), atraric acid demonstrated the ability to inhibit cell growth effectively. The compound's mechanism of action includes antiandrogenic effects that disrupt androgen receptor signaling pathways, which are crucial for prostate cancer cell proliferation .
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been identified in various lichen species and has been shown to inhibit the growth of certain pathogens. For instance, studies have highlighted its effectiveness against Legionella pneumophila, suggesting its potential as an antibacterial agent .
Enzyme Modulation
This compound has also been found to modulate enzyme activities. It acts as an inhibitor of several key enzymes involved in metabolic pathways, including protein kinase C and topoisomerase II. These interactions could be leveraged for therapeutic strategies aimed at conditions like cancer and inflammation .
Case Studies and Research Findings
- Prostate Cancer Inhibition
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the hydroxyl and methyl groups on the benzoate structure can significantly affect biological activity. For example:
- Compounds with additional methyl groups at specific positions enhance anticancer efficacy.
- Hydroxyl substitutions improve enzyme inhibition profiles.
| Compound | Structure | Activity |
|---|---|---|
| Atraric Acid | Structure | Anticancer, Antimicrobial |
| Methyl Ester Derivative | Structure | Enhanced bioactivity |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. Notably:
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 4,6-dihydroxy-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H12O4/c1-5-6(2)9(10(13)14-3)8(12)4-7(5)11/h4,11-12H,1-3H3 |
InChI Key |
QCEVKSVMCRLLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















